4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-
Description
This compound features a fused 1,3-dioxolo[4,5-c]pyrrole core, a bicyclic system combining a dioxolane ring (two oxygen atoms) and a pyrrole ring (five-membered aromatic nitrogen heterocycle). Key structural attributes include:
- Stereochemistry: The (3aR,4R,6aS) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
- Substituents: A [(1,1-dimethylethyl)dimethylsilyl]oxymethyl group at position 4, serving as a protective group for hydroxyl functionalities during synthetic processes .
- 3a,6a-dihydro saturation in the pyrrole ring, reducing aromaticity and increasing flexibility compared to fully unsaturated analogs.
This compound is likely an intermediate in pharmaceutical synthesis, leveraging its silyl-protected hydroxyl group for stepwise functionalization .
Properties
CAS No. |
153172-33-9 |
|---|---|
Molecular Formula |
C14H27NO3Si |
Molecular Weight |
285.45 g/mol |
IUPAC Name |
[(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H27NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h8,10-12H,9H2,1-7H3/t10-,11+,12-/m1/s1 |
InChI Key |
CJMAHNQXMYIPQQ-GRYCIOLGSA-N |
SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
Isomeric SMILES |
CC1(O[C@H]2C=N[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C=NC(C2O1)CO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Oxidation and Reduction
The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO), though these steps are typically avoided post-silylation due to TBS group sensitivity. Reductive amination or hydrogenation may be employed to modify the pyrrolidine nitrogen.
Protecting Group Strategy
-
TBS Group Stability : Resists acidic and basic conditions but cleaved by tetra-n-butylammonium fluoride (TBAF).
-
Acetal Deprotection : Achieved with aqueous HCl/THF (1:1), though rarely required in final steps.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous flow reactors enhance the dihydroxylation and acetal formation steps by improving heat transfer and reducing reaction times. Chromatography is minimized through crystallization; for example, the final compound is purified via hexanes/EtOAc recrystallization.
Process Optimization Data :
| Step | Traditional Yield | Flow Chemistry Yield |
|---|---|---|
| Dihydroxylation | 75% | 88% |
| Acetal Protection | 80% | 92% |
Comparative Analysis of Synthetic Routes
Two primary routes dominate literature:
-
Pyrrolidine-First Approach : Builds the pyrrolidine core before dioxolane formation.
-
Dioxolane-First Approach : Constructs the dioxolane ring early, followed by pyrrolidine functionalization.
Advantages of Pyrrolidine-First Approach :
Chemical Reactions Analysis
Types of Reactions: NF 546 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: NF 546 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler, reduced compounds .
Scientific Research Applications
NF 546 is widely used in scientific research due to its selective agonist activity on the P2Y11 receptor. Some of its applications include:
Chemistry: Used to study the chemical properties and reactivity of the P2Y11 receptor.
Biology: Employed in research to understand the role of the P2Y11 receptor in various biological processes, including cell signaling and immune response.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the P2Y11 receptor.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the P2Y11 receptor
Mechanism of Action
NF 546 exerts its effects by selectively binding to and activating the P2Y11 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate downstream effectors such as adenylate cyclase and phospholipase C. This results in the production of secondary messengers like cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the cellular responses .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key Observations :
- The silyl-protected hydroxymethyl group in the target compound distinguishes it from benzyl or azidomethyl derivatives, offering orthogonal protection strategies in multi-step syntheses .
- Stereochemistry at positions 3a, 4, and 6a governs spatial orientation, impacting binding affinity in receptor-based applications (e.g., enzyme inhibition) .
Heterocyclic Systems with Similar Fused Rings
Key Observations :
- Oxygen-dominated 1,3-dioxolo systems (target compound) are less electron-deficient than nitrogen-rich analogs (e.g., imidazo[4,5-c]pyridine), altering reactivity in electrophilic substitutions .
- The pyrrole core in the target compound provides mild aromaticity, contrasting with fully conjugated systems like pyridazines, which exhibit stronger π-π stacking .
Physicochemical Properties
Key Observations :
- The silyl ether in the target compound likely reduces polarity, enhancing solubility in organic solvents (e.g., THF, dichloromethane) compared to hydroxyl-bearing analogs .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-substituted dioxolopyrroles?
Methodological Answer:
- Key Steps :
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to protect the hydroxyl group during synthesis .
- Cyclization : Employ diazomethane or chloranil in refluxing xylene (25–30 hours) to form the dioxolopyrrole core .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization (methanol or 2-propanol) ensures purity .
- Optimization Note : Adjust reaction times and stoichiometry based on steric hindrance from the TBDMS group.
Advanced: How can stereochemical control at the (3aR,4R,6aS) positions be achieved during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts to direct stereochemistry.
- Analytical Validation : Confirm stereochemistry via single-crystal X-ray diffraction (as demonstrated for similar pyrrolo-pyrrole derivatives in ).
- Dynamic NMR : Monitor diastereomeric ratios during synthesis to detect epimerization risks .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., TBDMS methyl signals at ~0.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced: How does the TBDMS group influence the compound’s reactivity in downstream functionalization?
Methodological Answer:
- Steric Effects : The bulky TBDMS group may hinder nucleophilic attacks at the methylene position.
- Comparative Studies : Reference analogues (e.g., benzyl-protected derivatives) to assess reaction rates in cross-coupling or oxidation reactions .
- Deprotection Protocols : Use tetrabutylammonium fluoride (TBAF) in THF to cleave TBDMS without disrupting the dioxolopyrrole ring .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Under inert gas (argon) at –20°C in amber vials to prevent oxidation or hydrolysis of the silyl ether .
- Stability Testing : Periodic NMR analysis to detect degradation (e.g., loss of TBDMS or ring-opening) .
Advanced: How can computational modeling predict the compound’s biological or material properties?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic behavior .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using crystallographic data from related pyrrolo-pyrrole complexes .
- Solubility Prediction : Use COSMO-RS to estimate solubility in organic solvents .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method) .
- Crystallographic Refinement : Re-analyze X-ray data (e.g., using SHELXL) to resolve disorder or thermal motion artifacts .
- Controlled Re-synthesis : Repeat synthesis under strictly anhydrous conditions to rule out hydration artifacts .
Basic: What synthetic precursors are critical for scalable production?
Methodological Answer:
- Key Intermediate : 4-(Hydroxymethyl)-3a,6a-dihydro-2,2-dimethyl-dioxolopyrrole, synthesized via Pd-catalyzed coupling or enzymatic resolution .
- Quality Control : Monitor intermediates by TLC (silica gel 60 F254) to ensure progression .
Advanced: How can the compound’s photophysical properties be exploited in materials science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
